molecular formula C7H13NO3 B134872 Isovaleroylglycine CAS No. 16284-60-9

Isovaleroylglycine

Cat. No. B134872
CAS RN: 16284-60-9
M. Wt: 159.18 g/mol
InChI Key: ZRQXMKMBBMNNQC-UHFFFAOYSA-N
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Description

Isovaleroylglycine is an N-acylglycine where the acyl group is specified as isovaleryl . It has a role as a human urinary metabolite . It is a natural product found in Drosophila melanogaster, Homo sapiens, and Aeromonas veronii .


Synthesis Analysis

Isovaleroylglycine is formed in the body due to a deficiency of the enzyme isovaleryl-CoA dehydrogenase . This deficiency leads to the accumulation of organic acids, such as isovalerylcarnitine and isovalerylglycine . The enzymes glycine N-acyltransferase (GLYAT) and GLYATL1 are proposed to form N-isovalerylglycine in Isovaleric acidemia (IVA) patients .


Molecular Structure Analysis

The molecular formula of Isovaleroylglycine is C7H13NO3 . The IUPAC name is 2-(3-methylbutanoylamino)acetic acid . The InChI is InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) .


Chemical Reactions Analysis

The deficiency of isovaleryl-CoA dehydrogenase enzyme leads to the accumulation of isovaleryl-CoA, which cannot be utilized by primary metabolic pathways such as the citric acid cycle or β-oxidation . Under these circumstances, the conjugation of isovaleryl-CoA with glycine permits detoxication and elimination of accumulated isovaleryl-CoA as isovalerylglycine .


Physical And Chemical Properties Analysis

The molecular weight of Isovaleroylglycine is 159.18 g/mol . The CAS number is 16284-60-9 .

Scientific Research Applications

Metabolite in Isovaleric Acidemia

N-Isovaleroylglycine has been identified in the urine of patients with Isovaleric Acidemia, an inborn error of leucine metabolism . This disease is characterized by episodic ketoacidosis and coma associated with high levels of isovaleric acid in the serum . The presence of N-Isovaleroylglycine in the urine supports the assumption that the enzyme defect in these patients is at the level of conversion of isovaleryl coenzyme A to β-methylcrotonyl coenzyme A .

Detoxification Mechanism

In patients with Isovaleric Acidemia, it appears that isovaleryl-CoA, produced by oxidation of leucine through α-ketoisocaproic acid, cannot be utilized further by the normal metabolic pathways . Under these circumstances, conjugation of isovaleryl-CoA with glycine would permit detoxication and elimination as N-Isovaleroylglycine . This mechanism might be adequate to protect the patients from the accumulation of isovaleric acid in the blood and other body fluids .

Glycine N-Acyltransferase Activity

N-Isovaleroylglycine is involved in glycine N-acyltransferase activity . This mitochondrial acyltransferase transfers the acyl group to the N-terminus of glycine . It conjugates numerous substrates, such as arachidonoyl-CoA and saturated medium and long-chain acyl-CoAs ranging from chain-length C8:0-CoA to C18:0-CoA, to form a variety of N-acylglycines .

Natural Source Identification

The identification of N-Isovaleroylglycine from human material as well as from any other natural sources constitutes the first demonstration and isolation of this compound . This discovery has expanded our understanding of the range of naturally occurring N-acylglycines .

Future Directions

The in-silico and in vitro findings suggest that both GLYAT and GLYATL1 enzymes could form N-isovalerylglycine albeit at lower affinities than their preferred substrates . An increase in glycine concentration does not result in an increase in N-isovalerylglycine formation . These results suggest the importance of further investigating the reaction kinetics and binding behaviors between these substrates and enzymes in understanding the pathophysiology of IVA .

properties

IUPAC Name

2-(3-methylbutanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQXMKMBBMNNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338092
Record name N-Isovaleroylglycine
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Isovalerylglycine
Source Human Metabolome Database (HMDB)
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Product Name

N-Isovaleroylglycine

CAS RN

16284-60-9
Record name Isovalerylglycine
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Record name N-Isovaleroylglycine
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Record name N-Isovaleroylglycine
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Record name 16284-60-9
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Record name N-ISOVALEROYLGLYCINE
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Record name Isovalerylglycine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

87 - 90 °C
Record name Isovalerylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of altered Isovaleroylglycine levels in urine?

A1: Isovaleroylglycine is a metabolite involved in leucine metabolism. Changes in its urinary concentration, as observed in both type 2 diabetes with induced hyperglycemia [] and bacterial pneumonia models [], suggest a metabolic response to these conditions. While the exact mechanism is not fully elucidated by these studies, the findings point to Isovaleroylglycine as a potential biomarker for disease or infection monitoring.

Q2: How do the urinary Isovaleroylglycine changes differ between bacterial infections and metabolic conditions like diabetes?

A2: In a study investigating the metabolic response to Streptococcus pneumoniae and Staphylococcus aureus infections [], a significant decrease in urinary Isovaleroylglycine was observed. Conversely, in a study examining hyperglycemia in type 2 diabetes [], Isovaleroylglycine levels increased significantly. This contrasting response suggests distinct metabolic pathway disruptions depending on the underlying cause, highlighting the potential of Isovaleroylglycine as a differential diagnostic marker.

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